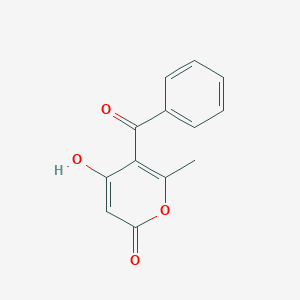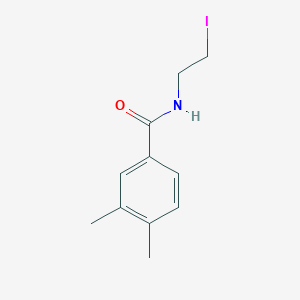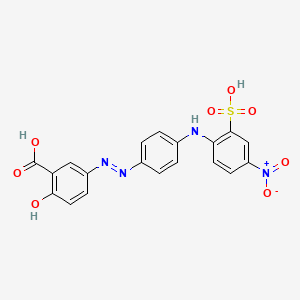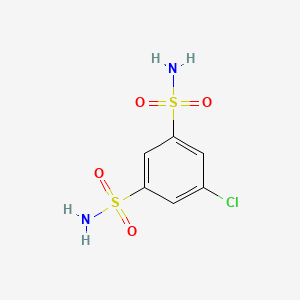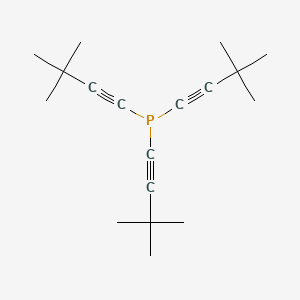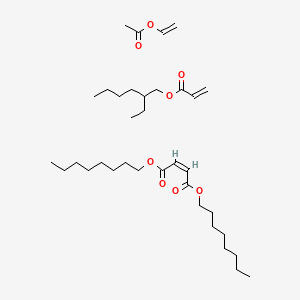![molecular formula C9H24N4O B14700509 N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane CAS No. 26950-63-0](/img/structure/B14700509.png)
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane: is a complex organic compound that contains both amine and oxirane functional groups. This compound is known for its versatility in various chemical reactions and applications, particularly in the fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, alkoxides
Major Products Formed:
Oxidation: Oxides, hydroxylated derivatives
Reduction: Amine derivatives
Substitution: Halogenated or alkoxylated products
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of various complex molecules. Its reactivity with different functional groups makes it valuable in organic synthesis .
Biology: In biological research, the compound is used as a chelating agent to bind metal ions. This property is particularly useful in studies involving metalloproteins and enzyme catalysis .
Medicine: Its ability to form stable complexes with metal ions is exploited in the design of metal-based drugs .
Industry: In industrial applications, the compound is used as a curing agent for epoxy resins, enhancing the mechanical properties and durability of the final products. It is also employed as an additive in lubricants and fuels to improve performance and stability .
Mécanisme D'action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. This chelation process involves the coordination of the amine groups with the metal ions, leading to the formation of stable, ring-like structures. These complexes can then participate in various biochemical and chemical processes, influencing the activity of enzymes and other proteins .
Comparaison Avec Des Composés Similaires
- N,N-bis(2-aminoethyl)ethylenediamine
- Triethylenetetramine
- Tetraethylenepentamine
Comparison:
- N,N-bis(2-aminoethyl)ethylenediamine: Similar in structure but lacks the oxirane group, making it less reactive in certain chemical reactions .
- Triethylenetetramine: Contains additional amine groups, providing more sites for chelation but also increasing steric hindrance .
- Tetraethylenepentamine: Has a higher molecular weight and more complex structure, leading to different physical and chemical properties .
Uniqueness: N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane is unique due to the presence of both amine and oxirane groups, which confer a wide range of reactivity and applications. Its ability to form stable metal complexes and participate in various chemical reactions makes it a versatile compound in both research and industrial settings .
Propriétés
Numéro CAS |
26950-63-0 |
|---|---|
Formule moléculaire |
C9H24N4O |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane |
InChI |
InChI=1S/C6H18N4.C3H6O/c7-1-3-9-5-6-10-4-2-8;1-3-2-4-3/h9-10H,1-8H2;3H,2H2,1H3 |
Clé InChI |
BMJBGAZCPLPJGS-UHFFFAOYSA-N |
SMILES canonique |
CC1CO1.C(CNCCNCCN)N |
Numéros CAS associés |
26950-63-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


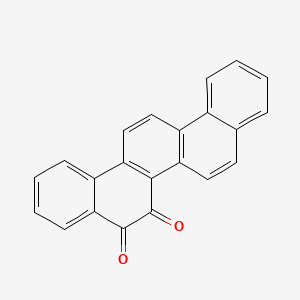

![11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate](/img/structure/B14700439.png)
![(5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxole](/img/structure/B14700442.png)
